N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-17-8-4-5-9-18(17)23-20(27)19(26)22-10-11-24-12-14-25(15-13-24)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUSDLWPUBECGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Monoamide Chloride Intermediate
The reaction begins with the activation of oxalic acid via conversion to oxalyl chloride, followed by sequential amidation. In a typical procedure:
- Oxalyl chloride (1.2 equiv) is added dropwise to a solution of 2-chloroaniline (1.0 equiv) in anhydrous dichloromethane at 0–5°C.
- The mixture is stirred for 2–4 hours under nitrogen, yielding N-(2-chlorophenyl)oxalyl chloride as a reactive intermediate.
Key Considerations :
Coupling with 2-(4-Phenylpiperazin-1-yl)ethylamine
The monoamide chloride reacts with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions:
- The amine (1.1 equiv) is added to the intermediate in THF or DMF at 0°C.
- The reaction proceeds for 6–12 hours at room temperature, followed by aqueous workup (e.g., NaHCO₃ wash) and purification via recrystallization (ethanol/water).
Yield : 68–75% (based on analogous piperazine-ethylamine couplings).
Diethyl Oxalate-Based Alkoxycarbonylation
Sequential Ester Aminolysis
Diethyl oxalate serves as a bifunctional precursor for two-step aminolysis:
- First Aminolysis : Diethyl oxalate (1.0 equiv) reacts with 2-chloroaniline (1.0 equiv) in ethanol at 0°C, forming ethyl N-(2-chlorophenyl)oxamate .
- Second Aminolysis : The ethyl oxamate intermediate is treated with 2-(4-phenylpiperazin-1-yl)ethylamine (1.1 equiv) in refluxing toluene, yielding the target oxalamide.
Optimization Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent (Step 2) | Toluene | 72 | |
| Temperature | 110°C (reflux) | 75 | |
| Catalyst | None | — | — |
Advantages : Avoids hazardous oxalyl chloride but requires higher temperatures.
Transition Metal-Catalyzed Dehydrogenative Coupling
Ruthenium-Pincer Complex Catalysis
A green chemistry approach utilizes Ru-MACHO catalyst (0.5 mol%) to couple ethylene glycol with amines:
- Ethylene glycol (1.5 equiv) and 2-(4-phenylpiperazin-1-yl)ethylamine (2.0 equiv) are heated at 140°C under N₂.
- The reaction generates H₂ gas and forms the oxalamide via α-hydroxyamide intermediates (e.g., 12 in).
Mechanistic Insights :
- Ethylene glycol dehydrogenates to glyoxal, which condenses with amines to form imines.
- Subsequent oxidation yields the oxalamide.
Yield : 66–89% (lower for bulky amines).
Solid-Phase Synthesis for High-Purity Products
Resin-Bound Methodology
Wang resin-functionalized oxalic acid derivatives enable controlled amidation:
- Oxalic acid is anchored to the resin via ester linkages.
- 2-Chloroaniline is coupled using DIC/HOBt, followed by cleavage and reaction with 2-(4-phenylpiperazin-1-yl)ethylamine .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Oxalyl Chloride | 68–75 | 90–93 | High | Low |
| Diethyl Oxalate | 70–75 | 88–90 | Moderate | Moderate |
| Ru-Catalyzed | 66–89 | 85–88 | Low | High |
| Solid-Phase | 60–65 | >95 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as neuronal voltage-sensitive sodium channels. This interaction can modulate the activity of these channels, leading to changes in neuronal excitability and potential therapeutic effects in conditions like epilepsy . The compound may also interact with other receptors and pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Substituent Variations
Oxalamide derivatives exhibit diverse biological activities depending on their substituents. Key structural distinctions include:
Key Observations :
Physicochemical Properties
- Molecular Weight : Estimated at ~450 g/mol (based on piperazine and chlorophenyl contributions).
- Lipophilicity (LogP) : The 2-chlorophenyl group increases LogP compared to methoxy-substituted analogues (e.g., compound 20: LogP ~3.5) .
- Solubility : The piperazine moiety may improve aqueous solubility relative to purely aromatic analogues (e.g., S336) .
Enzyme Inhibition and Receptor Targeting
- Stearoyl Coenzyme A Desaturase (SCD) Inhibitors : Compounds 16–23 () with methoxy or halogen substituents showed SCD inhibition, suggesting the target compound’s chlorine substituent may enhance similar activity .
- Umami Flavor Agonists : S336 () activates the hTAS1R1/hTAS1R3 receptor, but the target compound’s piperazine group may redirect activity toward CNS targets (e.g., serotonin or dopamine receptors) .
Biological Activity
N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a chlorophenyl group, a phenylpiperazine moiety, and an oxalamide linkage. Its chemical formula is , and it has been characterized for various properties including solubility, stability, and reactivity.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. A study on related piperazine derivatives demonstrated their efficacy in animal models of epilepsy, suggesting that the oxalamide structure may enhance this activity through interaction with benzodiazepine receptors .
Antimicrobial Properties
Preliminary studies have shown that the compound displays antimicrobial activity against various strains of bacteria and fungi. The presence of the chlorophenyl group is believed to contribute to its effectiveness by disrupting microbial cell membranes.
Case Studies
- Anticonvulsant Efficacy : In a study evaluating the anticonvulsant effects of 22 new derivatives, several compounds similar to this compound were found to significantly reduce seizure activity in both PTZ (pentylenetetrazole) and MES (maximal electroshock) models. The mechanism appears to involve modulation of GABAergic transmission .
- Antimicrobial Testing : A series of tests conducted against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a promising avenue for further exploration in therapeutic applications against resistant bacterial strains.
Data Tables
| Biological Activity | Model/Method | Outcome |
|---|---|---|
| Anticonvulsant | PTZ and MES models | Significant reduction in seizures |
| Antimicrobial | Bacterial cultures | Inhibition at 50 µg/mL |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Phenylpiperazine : This involves reacting phenylhydrazine with an aldehyde or ketone.
- Chlorophenyl Introduction : A nucleophilic substitution reaction introduces the chlorophenyl group.
- Oxalamide Linkage Formation : The final step involves reacting with oxalyl chloride to create the oxalamide bond.
Q & A
Q. What are the standard synthetic routes for N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, and what intermediates are involved?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the chlorophenyl intermediate via nucleophilic substitution of 2-chlorobenzyl chloride.
- Step 2 : Preparation of the piperazine-ethyl intermediate by reacting 4-phenylpiperazine with ethylenediamine derivatives.
- Step 3 : Coupling the intermediates via carbodiimide-mediated amidation (e.g., DCC or HATU) under anhydrous conditions .
- Key intermediates : Chlorobenzyl-amine and piperazine-ethyl-carboxylate derivatives.
- Optimization : HATU activation in DMF with DIPEA achieves higher yields (85–90%) compared to DCC (65–75%) due to reduced byproduct formation .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity by quantifying impurities under reverse-phase conditions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 455.99 vs. theoretical 455.99) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What are the primary biological activities reported for this compound in preclinical studies?
- Anticancer Activity : Inhibits proliferation in cancer cell lines (e.g., IC = 12 µM in HeLa cells) via caspase-3 activation .
- Neuroprotective Effects : Modulates cannabinoid receptors (CB1/CB2) in neuronal models, reducing oxidative stress .
- Antimicrobial Activity : Shows moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Reagent Selection : Replace DCC with HATU to reduce urea byproducts and improve coupling efficiency .
- Solvent System : Use anhydrous DMF under nitrogen to minimize hydrolysis of reactive intermediates .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) for high-purity isolation .
- Scale-Up : Transition from batch to continuous flow reactors for improved heat/mass transfer and reproducibility .
Q. What strategies are effective in elucidating the molecular targets and mechanisms of action of this oxalamide derivative?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to target proteins like RSK kinases .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Molecular Docking Simulations : Predicts binding poses using software like AutoDock Vina; cross-validate with mutagenesis studies .
- Transcriptomic Profiling : RNA-seq identifies downstream pathways (e.g., apoptosis or inflammation) in treated cell lines .
Q. How should conflicting data regarding the compound's biological activity across different studies be analyzed and resolved?
- Structural Comparisons : Compare analogs (e.g., methoxy vs. chloro substituents) to isolate structure-activity relationships (SAR). Example: 2-chlorophenyl derivatives show 3x higher anticancer activity than 4-chlorophenyl variants .
- Assay Standardization : Control for variables like cell line passage number, serum concentration, and incubation time.
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
